
tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate” is a compound that belongs to the family of isoxazole derivatives . Isoxazole is a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions . It has been found to have a wide spectrum of biological activities and therapeutic potential .
Synthesis Analysis
The synthesis of isoxazole derivatives has been an interesting field of study for decades . Various synthetic strategies have been developed, and the design of new isoxazole derivatives is based on the most recent knowledge emerging from the latest research . For example, Allegretti and Ferreira (2013) reported the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate to differentially substituted regioisomeric isoxazoles .Molecular Structure Analysis
The molecular formula of “this compound” is C8H12N2O3 . The average mass is 184.193 Da and the monoisotopic mass is 184.084793 Da .Chemical Reactions Analysis
The chemistry of isoxazoles has been an interesting field of study for decades . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .Scientific Research Applications
1. Structural Analysis and Molecular Interactions
A study focused on carbamate derivatives, including tert-butyl carbamate, used single crystal X-ray diffraction for structural characterization. The study highlighted the interplay of various hydrogen bonds, assembling molecules into three-dimensional architectures (Das et al., 2016).
2. Isostructural Family of Compounds
Research involving tert-butyl carbamate derivatives demonstrated their role in the isostructural family of compounds. This study explored the molecular linkages via hydrogen and halogen bonds, emphasizing their importance in the carbonyl group interactions (Baillargeon et al., 2017).
3. Catalysis in Synthetic Chemistry
A paper discussed the use of tert-butyl carbamate in the catalysis of reactions with lithium powder, leading to functionalized carbamates. This process highlights its utility in synthetic organic chemistry (Ortiz et al., 1999).
4. Preparation in Organic Synthesis
The compound was utilized in the preparation of Diels-Alder reactions, showcasing its role in the synthesis of complex organic molecules (Padwa et al., 2003).
5. Role in Chemical Reactions
Research on tert-butyl carbamate derivatives outlined their importance in various chemical reactions, such as cycloadditions and reactions with nucleophilic agents. These studies demonstrate its versatility in different chemical contexts (Pevzner, 2003), (Pušavec et al., 2014).
Mechanism of Action
Target of Action
Tert-Butyl ((3-(chloromethyl)isoxazol-5-yl)methyl)carbamate is a compound that has been studied for its potential biological activities The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is known that the isoxazole ring, a key structural component of this compound, is associated with a wide spectrum of biological activities . The interaction of this compound with its targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Isoxazole derivatives, in general, have been found to exhibit a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways
Result of Action
Compounds with an isoxazole ring have been associated with various biological activities, including analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant effects .
Future Directions
Properties
IUPAC Name |
tert-butyl N-[[3-(chloromethyl)-1,2-oxazol-5-yl]methyl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O3/c1-10(2,3)15-9(14)12-6-8-4-7(5-11)13-16-8/h4H,5-6H2,1-3H3,(H,12,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYLXVLFOZCRCV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1=CC(=NO1)CCl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
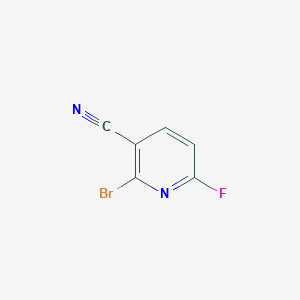

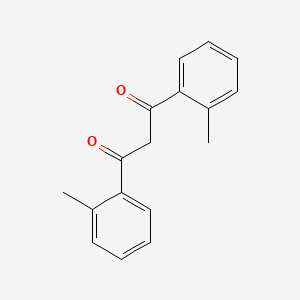
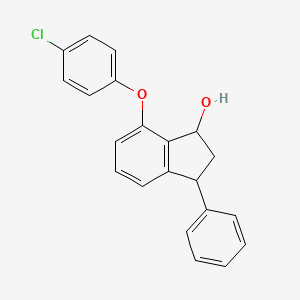
![4-[3-(5-Bromo-2-methoxyphenyl)acryloyl]phenyl 3-phenylacrylate](/img/structure/B2401026.png)
![3-chloro-N'-{[5-oxo-3-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-4-ylidene]methyl}benzohydrazide](/img/structure/B2401027.png)
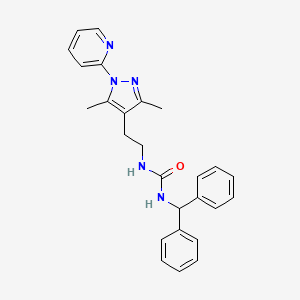
![3-Ethyl-N-[[(2S)-pyrrolidin-2-yl]methyl]aniline;dihydrochloride](/img/structure/B2401032.png)

![3-[[1-[(3-Bromophenyl)methyl]azetidin-3-yl]methoxy]pyridine](/img/structure/B2401034.png)
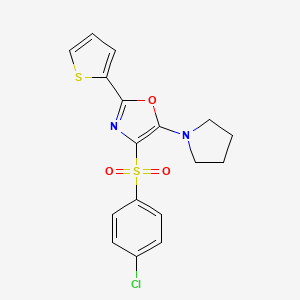
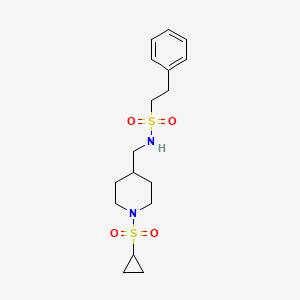
![N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)thiophene-2-carboxamide hydrochloride](/img/structure/B2401039.png)

